The compound (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine, also known as 1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-one, is an organic compound distinguished by its unique structural features, including an amino group, a bromine atom, and a methoxy group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 258.11 g/mol. This compound is of significant interest in both synthetic organic chemistry and biological studies due to its potential reactivity and biological activity.
This compound can be synthesized through various organic reactions, and its structure suggests potential interactions with biological targets. The amino group allows for hydrogen bonding with biomolecules, while the bromine atom may enhance binding affinities through halogen bonding, making it a candidate for drug development and pharmacological research.
(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine can be classified as an aminophenyl compound with notable halogen and methoxy substituents. Its classification extends to various fields such as medicinal chemistry, where it may exhibit pharmacological properties.
The synthesis of (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine typically involves multi-step organic reactions. One common method includes:
In industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability, allowing for larger-scale production of the compound.
The molecular structure of (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine features:
The compound's stereochemistry is crucial for its biological activity, particularly the configuration around the propene double bond.
(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine can participate in several chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine primarily involves:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine has several scientific applications:
The ongoing research into this compound's properties continues to reveal its potential utility in both medicinal chemistry and material science applications.
The defining structural feature of (1S)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine is its single stereogenic center at carbon-1, where the amine functional group is attached. This chiral carbon exhibits asymmetric tetrahedral geometry, bonded to four distinct substituents: (1) the 3-bromo-5-methoxyphenyl group, (2) the prop-2-en-1-yl (allylamine) chain, (3) the amino group (-NH₂), and (4) a hydrogen atom [1] [9]. The absolute configuration at this chiral center is designated as S according to the Cahn-Ingold-Prelog (CIP) priority rules, which systematically assign stereochemical descriptors based on atomic number and substituent properties [7] [8].
Table 1: Cahn-Ingold-Prelog Priority Assignment at Chiral Carbon
Substituent | Atomic Composition at Connection | Priority | Basis for Assignment |
---|---|---|---|
3-Bromo-5-methoxyphenyl group | Br (atomic number 35) | 1 (highest) | Direct attachment of high-Z bromine atom |
Prop-2-en-1-yl group | C (atomic number 6) | 2 | Carbon attached to C=C system |
Amino group (-NH₂) | N (atomic number 7) | 3 | Higher atomic number than hydrogen |
Hydrogen | H (atomic number 1) | 4 (lowest) | Lowest atomic number substituent |
The S configuration assignment follows a specific procedure: (1) The substituents are ranked according to CIP rules (Br > allyl > NH₂ > H). (2) The molecule is oriented in three-dimensional space such that the lowest-priority substituent (H) points away from the observer. (3) The sequence of priorities for the remaining three substituents (Br → allyl → NH₂) is determined. For the (1S)-enantiomer, this sequence proceeds in a counterclockwise (left-handed) direction when viewed with hydrogen oriented posteriorly, satisfying the "Sinister" (left) designation [7] [8]. This absolute stereochemistry critically determines the molecule's spatial orientation during interactions with biological targets, as the complementary fit within chiral binding pockets is stereospecific.
The pharmacological implications of stereochemistry are profound, with numerous therapeutic compounds demonstrating distinct bioactivity profiles between enantiomers and their racemic mixtures. The (1S)-enantiomer of 1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine exemplifies compounds where stereochemical purity significantly influences biological interactions. Enantiomerically pure compounds interact with chiral biological environments—such as enzyme active sites, receptors, and transport proteins—with precise spatial complementarity. In contrast, racemic mixtures contain equal proportions of both enantiomers, potentially introducing a pharmacologically inactive or counterproductive component that can alter therapeutic efficacy and selectivity [3] [6].
Table 2: Pharmacological Implications of Stereochemistry in Selected Therapeutics
Compound | Enantiomeric Form | Pharmacological Outcome | Mechanistic Basis |
---|---|---|---|
Ofloxacin | Racemic (R,S) | Higher incidence of haematological, renal, and neuropsychiatric ADRs [3] | (R)-enantiomer contributes off-target interactions |
(S)-Levofloxacin | Reduced non-target ADRs but increased musculoskeletal effects [3] | Stereoselective binding to bacterial DNA gyrase | |
Omeprazole | Racemic (R,S) | Standard efficacy profile [3] | Both enantiomers metabolized to active sulfenamide |
(S)-Esomeprazole | Enhanced metabolic stability and acid control [3] | Slower hepatic clearance of (S)-enantiomer | |
Thioctic Acid | Racemic (R,S) | Moderate neuropathic pain relief in preclinical models [6] | (R)-enantiomer exhibits lower antioxidant activity |
(+)-(R)-Enantiomer | Superior neuroprotection and pain alleviation in sciatic neuropathy models [6] | Enhanced uptake and mitochondrial targeting |
The critical distinction arises from three-dimensional molecular recognition: Proteins and nucleic acids possess chiral environments that discriminate between enantiomers. For (1S)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine, the specific spatial arrangement of its bromine and methoxy substituents relative to the allylamine chain determines its binding affinity to biological targets. A racemic mixture would contain both the (1S) and (1R) enantiomers—the latter being the non-superimposable mirror image. The (1R) enantiomer may exhibit: (1) Reduced target affinity due to improper spatial alignment with binding sites; (2) Different metabolic pathways leading to alternative bioactive or toxic metabolites; or (3) Antagonistic effects that competitively inhibit the active (1S)-enantiomer [3] [6].
The therapeutic rationale for developing single enantiomers like the (1S)-configuration includes: (1) Increased potency through elimination of inactive components, potentially allowing dose reduction; (2) Improved safety profiles by removing enantiomer-specific toxicities; and (3) Simplified pharmacokinetics due to avoidance of stereoselective metabolism. The clinical relevance is exemplified by thioctic acid, where the (+)-(R)-enantiomer demonstrated superior neuropathic pain relief and nerve protection compared to the racemate in both rodent models and human trials (NESTIORADE study) [6]. These principles directly extend to chiral amines like (1S)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine, where stereochemical purity at C-1 is essential for optimal interaction with its presumed biological targets in neurological or inflammatory pathways.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: